Gemctitabine - 103882-85-5; 95058-81-4

Gemctitabine

Catalog Number: EVT-2696345
CAS Number: 103882-85-5; 95058-81-4
Molecular Formula: C9H11F2N3O4
Molecular Weight: 263.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gemcitabine is classified as an antimetabolite and specifically falls under the category of pyrimidine analogs. It mimics the structure of deoxycytidine, allowing it to be incorporated into DNA during replication. The compound was first approved by the U.S. Food and Drug Administration in 1996 for use in treating pancreatic cancer.

Synthesis Analysis

Methods

The synthesis of gemcitabine hydrochloride can be achieved through various methods, each involving multiple steps. Notably, two distinct synthetic routes have been documented:

  1. Traditional Synthesis: This method involves several steps, including the formation of intermediates such as GH-7 and GH-8, followed by the final conversion to gemcitabine hydrochloride. Key reagents include triethylamine and tosyl chloride, with solvents such as dichloromethane and dimethylformamide utilized throughout the process .
  2. Novel Synthesis Process: A more recent approach emphasizes efficiency and cost-effectiveness by using 2,3-oxo-isopentylidene-D-glyceraldehyde as a starting material. This method incorporates addition reactions, ring-opening reactions, and cyclization reactions to produce intermediates that are subsequently protected to enhance yield and reduce steps .

Technical Details

The synthesis typically involves:

  • Reagents: Acyl chlorides, organic solvents (e.g., ethyl acetate), reductive agents (e.g., red aluminum), and bases (e.g., pyridine).
  • Conditions: Controlled temperatures (often below -5 °C for certain steps) and inert atmospheres (e.g., argon or nitrogen) to prevent unwanted reactions.
Molecular Structure Analysis

Structure

Gemcitabine's structure consists of a pyrimidine ring with two fluorine atoms at the 2' position and a hydroxyl group at the 3' position. This unique configuration contributes to its ability to inhibit DNA polymerase during DNA replication.

Data

  • Molecular Formula: C9H11F2N3O4C_9H_{11}F_2N_3O_4
  • Molecular Weight: Approximately 299.20 g/mol
  • Chemical Structure:
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Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the incorporation of gemcitabine into DNA strands during replication. Once incorporated, it prevents further elongation by inhibiting DNA polymerase activity.

Technical Details

The chemical reactivity of gemcitabine can be attributed to:

  • The presence of fluorine atoms which enhance its binding affinity for enzymes.
  • The hydroxyl group that allows for hydrogen bonding within the DNA structure.
Mechanism of Action

Gemcitabine exerts its cytotoxic effects primarily through the following processes:

  1. Incorporation into DNA: During DNA synthesis, gemcitabine is mistakenly incorporated into the growing DNA chain.
  2. Chain Termination: Once incorporated, it prevents further elongation of the DNA strand due to its structural differences from natural nucleotides.
  3. Induction of Apoptosis: The disruption in DNA synthesis triggers cellular stress responses leading to programmed cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

  • Stability: Sensitive to hydrolysis; must be stored under controlled conditions.
  • pH Range: Typically stable within a pH range of 4–7.

Relevant analyses include high-performance liquid chromatography (HPLC) methods that assess purity and stability over time .

Applications

Gemcitabine is widely used in oncology for:

  • Chemotherapy Regimens: It is often combined with other agents for enhanced efficacy against various malignancies.
  • Research Applications: Studies investigating drug resistance mechanisms in cancer cells often utilize gemcitabine as a model compound.
  • Nanoparticle Formulations: Recent advancements involve encapsulating gemcitabine within nanoparticles to improve delivery efficacy and reduce systemic toxicity .
Molecular Mechanisms of Gemcitabine Cytotoxicity

Nucleoside Analog Incorporation in DNA Replication Machinery

Gemcitabine requires intracellular activation to exert cytotoxicity. Upon cellular uptake via nucleoside transporters (e.g., hENT1), it undergoes sequential phosphorylation: deoxycytidine kinase catalyzes the rate-limiting conversion to gemcitabine monophosphate, followed by phosphorylation to active metabolites gemcitabine diphosphate and gemcitabine triphosphate [3] [8]. Gemcitabine triphosphate competes with deoxycytidine triphosphate for incorporation into elongating DNA strands during replication. This incorporation occurs preferentially at the 3'-terminus of primer strands, where it substitutes for deoxycytidine triphosphate at concentrations as low as 0.1–10 μM [3] [5]. Structural studies reveal that the difluorinated deoxyribose moiety of gemcitabine triphosphate induces subtle conformational distortions in the DNA helix. These distortions impair DNA polymerase processivity and compromise the fidelity of subsequent nucleotide additions [1] [5]. The incorporation efficiency correlates directly with intracellular gemcitabine triphosphate:dCTP ratios, which gemcitabine self-potentiates by depleting competing deoxynucleotide pools [3] [8].

Table 1: Key Enzymes in Gemcitabine Activation and DNA Incorporation

Enzyme/ProcessFunctionEffect of Gemcitabine
Deoxycytidine kinaseInitial phosphorylationConverts gemcitabine to monophosphate form
Nucleoside monophosphate kinaseSecondary phosphorylationGenerates gemcitabine diphosphate
Nucleoside diphosphate kinaseTerminal phosphorylationProduces active gemcitabine triphosphate
DNA polymeraseDNA strand elongationIncorporates gemcitabine triphosphate into DNA
Proofreading exonucleaseDNA repairUnable to excise gemcitabine in penultimate position

Ribonucleotide Reductase Inhibition Dynamics

Gemcitabine diphosphate directly inhibits ribonucleotide reductase, a rate-limiting enzyme complex that converts ribonucleotides to deoxyribonucleotides essential for DNA synthesis [2] [3]. This inhibition occurs through allosteric modulation of the enzyme's active site, where gemcitabine diphosphate binds with higher affinity (Ki = 20 nM) than natural substrates [2] [10]. The inhibition mechanism exhibits reductant-dependence:

  • Under reducing conditions (physiological state), gemcitabine diphosphate inactivates the R1 catalytic subunit by disrupting tyrosyl radical generation, decreasing catalytic activity by >80% within 15 minutes [2] [10]
  • Under non-reducing conditions, gemcitabine diphosphate promotes radical scavenging in the R2 subunit, causing irreversible complex dissociation [2]

This dual mechanism depletes cellular dATP, dGTP, dCTP, and dTTP pools by 40–90%, creating a self-potentiating feedback loop that enhances gemcitabine triphosphate incorporation into DNA [3] [8]. Ribonucleotide reductase inhibition also triggers replication stress through dNTP starvation, activating DNA damage response pathways and S-phase arrest [10]. Overexpression of ribonucleotide reductase subunits (particularly RRM2) constitutes a major resistance mechanism, as observed in non-small cell lung cancer models where mTORC2-mediated RRM2 upregulation reduces gemcitabine efficacy [10].

Masked DNA Chain Termination Mechanisms

Gemcitabine's "masked chain termination" represents a unique mechanism among nucleoside analogs. Following gemcitabine triphosphate incorporation at the 3'-end of a nascent DNA strand, DNA polymerases add one additional deoxynucleotide before encountering irreversible stall [3] [5]. This penultimate positioning confers resistance to 3'→5' proofreading exonuclease activity, as the terminal natural nucleotide prevents recognition and excision of the incorporated gemcitabine molecule [1] [5]. The stalled replication complex persists for >24 hours, physically blocking replication fork progression and causing:

  • Collision with advancing replication machinery
  • Double-strand break formation at stalled forks
  • Persistent activation of ATR-Chk1 DNA damage checkpoint
  • Irreversible S-phase arrest preceding apoptosis [3] [6]

Biochemical assays demonstrate that gemcitabine-terminated primers reduce DNA polymerase α, δ, and ε processivity by >90% compared to normal primers. This effect occurs at concentrations 10-fold lower than required for ara-C-mediated chain termination [5]. The permanence of fork stalling distinguishes gemcitabine from classical chain terminators and underlies its potency in solid tumors with high replication stress.

RNA-Dependent Cytotoxic Effects

While DNA-directed effects dominate gemcitabine cytotoxicity, RNA-mediated mechanisms contribute significantly:

  • Direct Incorporation: Gemcitabine triphosphate incorporates into RNA at approximately 20% the efficiency of DNA incorporation, primarily in nuclear and cytoplasmic poly(A)+ RNA fractions. This disrupts RNA processing and translation fidelity [3] [8].
  • CTP Synthase Inhibition: Gemcitabine triphosphate allosterically inhibits CTP synthase, depleting cytoplasmic CTP pools by 30–70% within 4 hours. This impairs:
  • De novo pyrimidine biosynthesis
  • mRNA cap formation
  • tRNA aminoacylation
  • rRNA maturation [8] [3]
  • Transcriptional Interference: Incorporation into template strands during transcription causes premature termination and generates truncated mRNA transcripts. Affected genes include those encoding cell cycle regulators (cyclins, CDKs) and anti-apoptotic factors [3].

The collective RNA disturbances amplify DNA-directed damage by compromising replication protein synthesis and disrupting nucleotide homeostasis. Cells deficient in RNA repair pathways exhibit 3-fold greater sensitivity to gemcitabine, confirming RNA as a biologically relevant target [8].

Self-Potentiation via Intracellular Metabolite Feedback

Gemcitabine employs multiple self-potentiation mechanisms that enhance its own cytotoxic activity:

  • dCTP Pool Reduction: Ribonucleotide reductase inhibition depletes dCTP by 60–90%, reducing competition for gemcitabine triphosphate incorporation into DNA [3] [5].
  • dCK Upregulation: Gemcitabine metabolites increase deoxycytidine kinase expression and stability through post-translational modifications, boosting phosphorylation efficiency by 2–3 fold [3] [8].
  • dCMP Deaminase Inhibition: Gemcitabine triphosphate directly inhibits dCMP deaminase (Ki = 8 μM), preventing gemcitabine monophosphate deamination to inactive difluorodeoxyuridine monophosphate [5] [8].
  • Negative Feedback Disruption: Unlike physiological deoxynucleotides, gemcitabine diphosphate does not inhibit ribonucleotide reductase via the allosteric activity site, enabling sustained inhibition despite nucleotide pool imbalances [2] [3].

Table 2: Self-Potentiation Mechanisms of Gemcitabine

MechanismKey EffectorBiochemical Consequence
dNTP depletionGemcitabine diphosphateRibonucleotide reductase inhibition → Reduced dCTP competition
Metabolic stabilizationGemcitabine triphosphatedCMP deaminase inhibition → Reduced gemcitabine inactivation
Activation enhancementGemcitabine metabolitesdCK upregulation → Increased phosphorylation efficiency
Proofreading evasionIncorporated gemcitabineMasked chain termination → Persistent replication block

These mechanisms create a cumulative amplification loop where initial gemcitabine exposure sensitizes cells to subsequent metabolite actions. Pharmacodynamic studies demonstrate 5–10 fold greater intracellular gemcitabine triphosphate accumulation than predicted from linear kinetics, confirming self-potentiation's biological significance [3] [5] [8]. The net effect prolongs drug activity beyond plasma clearance, with detectable gemcitabine triphosphate levels persisting >72 hours post-exposure – a critical feature underlying its schedule-dependent efficacy in clinical administration [1] [8].

Properties

CAS Number

103882-85-5; 95058-81-4

Product Name

Gemctitabine

IUPAC Name

4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.201

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6?,7-/m1/s1

InChI Key

SDUQYLNIPVEERB-ZJXFTUPMSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Solubility

not available

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